Quinocide, (R)-
CAS No.: 739363-26-9
Cat. No.: VC17035716
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 739363-26-9 |
|---|---|
| Molecular Formula | C15H21N3O |
| Molecular Weight | 259.35 g/mol |
| IUPAC Name | (4R)-1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine |
| Standard InChI | InChI=1S/C15H21N3O/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14/h4,6,8-11,17H,3,5,7,16H2,1-2H3/t11-/m1/s1 |
| Standard InChI Key | NBAFIBBHADOTMU-LLVKDONJSA-N |
| Isomeric SMILES | C[C@H](CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N |
| Canonical SMILES | CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N |
Introduction
Chemical Identity and Structural Characteristics of Quinocide, (R)-
Molecular Composition and Stereochemical Configuration
Quinocide, (R)-, chemically designated as (4R)-N1-(6-methoxy-8-quinolinyl)-1,4-pentanediamine, possesses a molecular formula of C₁₅H₂₁N₃O and a molecular weight of 259.35 g/mol . Its dihydrochloride salt form, Quinocide dihydrochloride, (R)-, has the formula C₁₅H₂₃Cl₂N₃O and a molecular weight of 332.3 g/mol . The compound’s structure comprises a methoxy-substituted quinoline ring linked to a pentanediamine side chain, with stereochemical specificity at the C4 position (Figure 1). This configuration distinguishes it from its (S)-enantiomer and the constitutional isomer primaquine, which features a methyl group at the 1’ position of the aliphatic chain rather than the 4’ position .
Comparative Analysis with Primaquine and Quinocide Isomers
Quinocide, (R)-, is a positional isomer of primaquine, differing in the placement of the methyl group on the pentanediamine side chain. Primaquine contains a methyl group at the 1’ position, whereas Quinocide, (R)-, substitutes at the 4’ position (Table 1) . This structural variation significantly alters metabolic pathways: primaquine undergoes α-oxidation to carboxyprimaquine, while Quinocide’s metabolism remains less characterized but is associated with higher toxicity .
Table 1: Structural Comparison of Primaquine and Quinocide, (R)-
| Property | Primaquine | Quinocide, (R)- |
|---|---|---|
| Molecular Formula | C₁₅H₂₁N₃O | C₁₅H₂₁N₃O |
| Methyl Group Position | 1’ | 4’ |
| Enantiomeric Ratio | Racemic mixture | (R)-configuration |
| Toxicity (LD₅₀, mice) | 100 mg/kg | 75 mg/kg |
| Primary Metabolic Pathway | α-oxidation | Undetermined |
Synthesis and Purification of Quinocide, (R)-
Historical Context and Synthetic Challenges
The synthesis of Quinocide, (R)-, is intertwined with antimalarial drug development. Early attempts to isolate enantiomerically pure forms faced challenges due to the compound’s structural similarity to primaquine and the lack of robust chiral separation methods . Traditional synthetic routes often yielded racemic mixtures or contaminated batches, complicating pharmacological evaluations .
Modern Chromatographic Techniques
Advancements in supercritical fluid chromatography (SFC) equipped with High-Resolution Isomer Columns (HRIC) have enabled the production of monoenantiomeric Quinocide, (R)-, at scale . For instance, Brondz et al. demonstrated that SFC with HRIC achieves >99% enantiomeric excess (ee) by optimizing mobile phase composition (CO₂:methanol:isopropylamine, 85:15:0.1 v/v) and column temperature (35°C) . This method reduces production costs by 40% compared to earlier HPLC-based approaches, making it viable for industrial applications .
Pharmacological and Toxicological Profile
Toxicity in Human Populations
Clinical studies report that Quinocide, (R)-, exacerbates hemolytic anemia in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals, with a hazard ratio of 3.4 (95% CI: 2.1–5.5) compared to primaquine . Ethnic disparities are pronounced: Negroid populations exhibit a 5-fold higher risk of adverse effects due to genetic polymorphisms in NADH methemoglobin reductase . Synergistic toxicity with artemisinin derivatives further complicates its use, increasing methemoglobin levels by 30% in co-administered regimens .
Analytical Methods for Detection and Quantification
Chromatographic Strategies
Liquid chromatography-mass spectrometry (LC-MS) remains the gold standard for detecting Quinocide, (R)-, in pharmaceutical matrices. A validated method using a Chirex (S)-VAL column (150 mm × 4.6 mm, 5 μm) with a mobile phase of hexane:ethanol:diethylamine (80:20:0.1 v/v) achieves a limit of detection (LOD) of 0.1 ng/mL . Supercritical fluid chromatography (SFC) offers complementary advantages, resolving enantiomers within 12 minutes using a Viridis BEH column (250 mm × 4.6 mm, 5 μm) and CO₂:methanol (70:30 v/v) .
Regulatory Implications and Pharmacopeial Standards
Despite evidence of Quinocide, (R)-, contamination in primaquine batches (up to 8% w/w), major pharmacopeias such as the USP and EP lack explicit limits for this impurity . Advocacy by Brondz et al. has prompted preliminary discussions about revising monographs to include a maximum allowable limit of 0.5% for Quinocide, (R)-, in primaquine formulations .
Future Directions and Clinical Considerations
Enantiomer-Specific Drug Development
The (+)-enantiomer of primaquine, often co-isolated with Quinocide, (R)-, demonstrates 6.7-fold higher antimalarial potency but concomitantly greater toxicity . Targeted synthesis of the (–)-enantiomer, which undergoes preferential detoxification via α-oxidation, could mitigate adverse effects while retaining efficacy .
Global Health Policy Recommendations
Given the disproportionate impact of Quinocide, (R)-, toxicity on marginalized populations, regulatory agencies must prioritize:
-
Mandatory Contaminant Screening: Implement LC-MS/MS protocols for batch testing in malaria-endemic regions.
-
Ethnic-Specific Dosing Guidelines: Adjust primaquine regimens for G6PD-deficient cohorts using pharmacogenomic data.
-
Investment in Alternatives: Accelerate development of non-8-aminoquinoline antimalarials to circumvent toxicity concerns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume